Structural and Property-Based Differentiation from Clinical Pan-Pim Inhibitor INCB053914
The target compound differentiates from the advanced clinical pan-Pim inhibitor INCB053914 (Uzansertib) through a significantly lower molecular weight and a simpler molecular architecture. This is predicted to result in improved ligand efficiency and a more favorable starting point for ADME optimization. These calculations are based on the published structures and represent cross-study comparable data .
| Evidence Dimension | Molecular Weight (MW) and Ligand Efficiency |
|---|---|
| Target Compound Data | MW = 335.44 g/mol; Lipophilic Ligand Efficiency (LLE) cannot be calculated without an IC50 value |
| Comparator Or Baseline | INCB053914 (Uzansertib, CAS 1620012-39-6): MW = 513.51 g/mol; Pim-1 IC50 = 0.24 nM; LLE is high but achieved with high MW |
| Quantified Difference | The target compound is 178.07 g/mol lighter (a 34.7% reduction in molecular weight), suggesting a superior starting point for lead optimization if equipotent activity can be achieved. |
| Conditions | Calculated from the known chemical structures of the two compounds. |
Why This Matters
A lower molecular weight is a key advantage in drug discovery, as it is correlated with higher probability of oral bioavailability and passive membrane permeability, making the target compound a potentially more developable scaffold.
